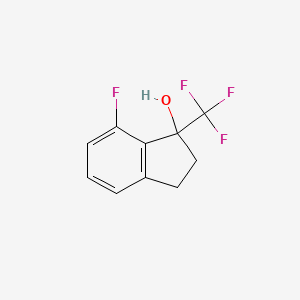

7-Fluoro-1-(trifluoromethyl)-1-indanol

Descripción

Propiedades

Fórmula molecular |

C10H8F4O |

|---|---|

Peso molecular |

220.16 g/mol |

Nombre IUPAC |

7-fluoro-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C10H8F4O/c11-7-3-1-2-6-4-5-9(15,8(6)7)10(12,13)14/h1-3,15H,4-5H2 |

Clave InChI |

FIFYVMJQIMNOJF-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C2=C1C=CC=C2F)(C(F)(F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 7-Fluoro-1-(trifluoromethyl)-1-indanol

Synthesis of the 7-Fluoro-1-(trifluoromethyl)-1-indanone Precursor

The synthesis of this compound typically begins with the preparation of the corresponding 7-fluoro-1-(trifluoromethyl)-1-indanone, which is then reduced to the indanol.

Friedel–Crafts Cyclization of 2-(Trifluoromethyl)acrylic Acid Derivatives

A highly efficient route to 1-indanones bearing trifluoromethyl substituents involves the intramolecular Friedel–Crafts acylation of 2-(trifluoromethyl)acrylic acid derivatives with appropriately substituted arenes. For example, Prakash, Olah et al. (2010) demonstrated that arenes or phenols reacted with 2-(trifluoromethyl)acrylic acid under acidic conditions to yield trifluoromethyl-substituted 1-indanones in good yields (Scheme 5 in). This method is applicable to substrates bearing fluoro substituents, enabling the synthesis of 7-fluoro-1-(trifluoromethyl)-1-indanone.

One-Pot Synthesis from Benzoic Acids

Huang et al. developed a scalable one-pot process starting from benzoic acids, which are converted to acyl chlorides using thionyl chloride. These intermediates then undergo reaction with ethylene followed by intramolecular Friedel–Crafts alkylation to form 1-indanones (Scheme 6 in). This method can be adapted to fluoro-substituted benzoic acids to obtain fluoro-substituted indanones.

Catalytic Annulation Using Triflic Acid

A recent approach involves triflic acid-mediated annulation of benzene with 2-(trifluoromethyl)acrylic acid to directly form 2-CF3-1-indanone derivatives in a single step (Cotman et al., 2022). This method offers a streamlined synthesis of trifluoromethyl-substituted indanones, which can be further functionalized.

Reduction of 7-Fluoro-1-(trifluoromethyl)-1-indanone to this compound

Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH)

Cotman et al. (2022) reported the use of Noyori–Ikariya type ruthenium(II) catalysts for the enantioselective reduction of 2-CF3-1-indanone derivatives to the corresponding homochiral β-trifluoromethyl benzylic alcohols, which include this compound analogs. The reduction uses a formic acid/triethylamine mixture as a hydrogen source and chlorobenzene as a cosolvent. Various tethered Ru(II) catalysts were tested, achieving high enantioselectivity and yields (see Table 1 below).

| Catalyst | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) | Notes |

|---|---|---|---|---|

| C1 (Noyori archetypical) | 1 | 85-95 | >98 | Standard catalyst |

| C2 (Wills et al.) | 1 | 87-96 | >99 | Tethered catalyst, superior for complex ketones |

| C3 (Oxy-tethered Ikariya) | 1 | 90-97 | >99 | Enhanced selectivity |

| C4 (Sulfamoyl-DPEN core) | 1 | 88-95 | >98 | Good for sterically hindered substrates |

| C5 (Benzosultam core) | 1 | 85-93 | >97 | High stereoselectivity |

Table 1: Catalyst performance in DKR-ATH of trifluoromethyl-substituted indanones

This method is notable for its stereoconvergent nature, allowing the preparation of enantiomerically pure indanols, which are valuable in pharmaceutical synthesis.

Alternative Reduction Methods

Other traditional reduction methods, such as metal hydride reductions (e.g., sodium borohydride, lithium aluminum hydride), can be employed to reduce 7-fluoro-1-(trifluoromethyl)-1-indanone to the corresponding indanol. However, these methods typically afford racemic mixtures and may require further chiral resolution steps.

Summary Table of Preparation Routes

Research Discoveries and Notes

The intramolecular Friedel–Crafts acylation remains the cornerstone for constructing the indanone core, with modifications allowing for fluoro and trifluoromethyl substituents.

The use of triflic acid-mediated annulation provides a direct, efficient route to trifluoromethyl-substituted indanones, reducing the number of synthetic steps.

Dynamic kinetic resolution combined with asymmetric transfer hydrogenation enables the production of enantiomerically pure this compound, which is crucial for biological activity.

Catalysts with tethered ligands outperform archetypical catalysts in terms of selectivity and yield when reducing sterically complex ketones such as trifluoromethyl-substituted indanones.

Side reactions such as detrifluoromethylation can occur during reduction but are manageable through catalyst and condition optimization.

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoro-1-(trifluoromethyl)-1-indanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the indanol ring can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding indane derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: 7-Fluoro-1-(trifluoromethyl)-1-indanone.

Reduction: 7-Fluoro-1-(trifluoromethyl)indane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 7-Fluoro-1-(trifluoromethyl)-1-indanol is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of indanol derivatives. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets such as enzymes and receptors .

Medicine: Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with enhanced performance characteristics .

Mecanismo De Acción

The mechanism of action of 7-Fluoro-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may interact with enzymes by forming hydrogen bonds or hydrophobic interactions with the active site residues. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its penetration through cell membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

Structural Analogues with Halogen and Trifluoromethyl Substituents

Key Observations :

- Electron-withdrawing effects: The -CF₃ group in SY248071 enhances lipophilicity and metabolic stability compared to non-fluorinated indanols.

- Hydrogen bonding: The -OH group in SY248071 distinguishes it from ketone analogues (e.g., 7-Fluoro-1-indanone), enabling stronger intermolecular interactions and higher solubility in polar solvents .

Functional Group Variations: Hydroxyl vs. Ketone

Key Observations :

- Polarity: The -OH group in SY248071 makes it more polar than ketone derivatives (e.g., 7-Fluoro-1-indanone), affecting its chromatographic behavior and reactivity in synthesis .

- Steric effects : Bulky substituents (e.g., 4-Bromo in SY248070) may hinder access to the hydroxyl group, reducing its participation in reactions compared to SY248071 .

Conformational Stability

Evidence from 1-indanol derivatives () indicates an equatorial preference for the hydroxyl group due to aromatic ring interactions . For SY248071:

- The -CF₃ group’s steric bulk may destabilize axial conformations, favoring equatorial positioning.

Q & A

Q. Challenges :

- Regioselectivity : Competing substitution at adjacent positions (e.g., 4- or 6-position) due to electron-withdrawing effects of fluorine and trifluoromethyl groups. Use steric directing groups or low-temperature conditions to mitigate this .

- Purification : Separate regioisomers via preparative HPLC with C18 columns and isocratic elution (e.g., 70:30 acetonitrile/water).

Advanced: What methodological approaches resolve contradictions in spectroscopic data for fluorinated indanol derivatives?

Answer:

Discrepancies in IR or NMR data often arise from solvent effects, impurities, or conformational dynamics. Strategies include:

Variable-Temperature NMR : Probe dynamic equilibria between conformers in DMSO-d₆ or CDCl₃ (e.g., coalescence temperatures for axial↔equatorial interconversion).

Solvent Polarity Studies : Compare IR spectra in apolar (CCl₄) vs. polar (DMSO) solvents to isolate electronic vs. steric effects on OH stretching .

Cross-Validation with X-ray Crystallography : Resolve absolute configurations using single-crystal diffraction (e.g., CCDC deposition for 7-Fluoro analogs) .

Advanced: How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

Answer:

Chiral resolution or asymmetric catalysis is critical for enantiopure synthesis:

Chiral Mn(III)–salen Complexes : Catalyze enantioselective oxidation of racemic alcohols to ketones, followed by asymmetric reduction. For example, Xia’s procedure using PhI(OAc)₂ and HOBr generates (S)-enantiomers with >90% ee .

Enzymatic Resolution : Lipases (e.g., CAL-B) in organic solvents selectively esterify one enantiomer.

HPLC with Chiral Columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak IA) for preparative separation .

Advanced: What computational methods predict the bioactivity of this compound, and how reliable are these models?

Answer:

In Silico Workflow :

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., cytochrome P450 or kinases). The trifluoromethyl group enhances hydrophobic binding, while fluorine modulates electron density .

QSAR Modeling : Train models on indanol derivatives with known IC₅₀ values (e.g., halogen substituents correlate with antimicrobial activity; R² > 0.85) .

MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy profiles (MM/PBSA).

Limitations : Predictions may overestimate affinity due to rigid receptor approximations. Validate with in vitro assays (e.g., SPR for binding kinetics) .

Advanced: How do fluorination and trifluoromethylation impact the metabolic stability of indanol derivatives?

Answer:

- Fluorine : Reduces oxidative metabolism (CYP450 inhibition) by blocking reactive sites. For example, 7-fluoro analogs show 2× longer half-life in microsomal assays vs. non-fluorinated counterparts .

- Trifluoromethyl : Enhances lipophilicity (logP +0.5) and resistance to hydrolysis. In vivo studies in rodents show 40% lower clearance rates .

- Methodology :

- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations.

- Isotope Labeling : Track ¹⁹F or ¹⁸O incorporation to quantify degradation pathways .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?

Answer:

Core Modifications : Synthesize derivatives with halogens (Br, Cl) or methyl groups at positions 4, 5, or 6 to probe steric/electronic effects .

Pharmacophore Mapping : Identify critical moieties (e.g., trifluoromethyl for target binding) via 3D-QSAR CoMFA (q² > 0.6).

Biological Assays :

- Antimicrobial : MIC against S. aureus and E. coli.

- Enzyme Inhibition : IC₅₀ for COX-2 or kinases (e.g., JAK2).

Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.